molecular formula C8H8FNS B8298580 6-Fluoro-2,3-dihydrobenzo[b]thiophen-5-amine

6-Fluoro-2,3-dihydrobenzo[b]thiophen-5-amine

Cat. No. B8298580
M. Wt: 169.22 g/mol
InChI Key: MQXAGLKIVLYJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08754226B2

Procedure details

To a solution of 6-fluoro-5-nitro-2,3-dihydrobenzo[b]thiophene (2.1 g, 10.5 mmol) in ethanol (80 mL), THF (40 mL), and aqueous NH4Cl (20 mL) was added Fe (O) (3.53 g, 63.3 mmol). The mixture was refluxed for 2 hours, then filtered through celite and washed with ethyl acetate. The residue was purified using silica gel column chromatography with 50% ethyl acetate in hexanes to provide 6-fluoro-2,3-dihydrobenzo[b]thiophen-5-amine (1.68 g, 94.2% yield).
Name
6-fluoro-5-nitro-2,3-dihydrobenzo[b]thiophene
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
3.53 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([N+:11]([O-])=O)=[CH:4][C:5]2[CH2:9][CH2:8][S:7][C:6]=2[CH:10]=1.[NH4+].[Cl-]>C(O)C.C1COCC1.[Fe]>[F:1][C:2]1[C:3]([NH2:11])=[CH:4][C:5]2[CH2:9][CH2:8][S:7][C:6]=2[CH:10]=1 |f:1.2|

Inputs

Step One
Name
6-fluoro-5-nitro-2,3-dihydrobenzo[b]thiophene
Quantity
2.1 g
Type
reactant
Smiles
FC=1C(=CC2=C(SCC2)C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3.53 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The residue was purified

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=CC2=C(SCC2)C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: PERCENTYIELD 94.2%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.